molecular formula C19H16N2O5 B10876976 3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10876976
M. Wt: 352.3 g/mol
InChI Key: HXKXEQAHBYCKEO-ICFOKQHNSA-N
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Description

3-Hydroxy-1-methyl-4-[(4-methylphenyl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: is a compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    Molar Mass: 323.436 g/mol

    Melting Point: 142 °C (288 °F; 415 K)

This compound belongs to the class of dopamine transporter reuptake inhibitors (DRIs). It acts as a lead compound for finding DRI transporter site antagonists. Essentially, it fills the ligand binding site without completely inhibiting the flow of neurotransmitters, making it a potential therapeutic agent for cocaine abuse .

Preparation Methods

The synthetic routes and reaction conditions for preparing this compound are not widely documented. it’s essential to explore its industrial production methods. Further research is needed to uncover specific protocols for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Investigate its susceptibility to oxidation reactions.

    Reduction: Explore reduction pathways.

    Substitution: Assess substitution reactions.

Common Reagents and Conditions::

    Hydrophobicity: A parameter affecting affinity at the dopamine transporter (DAT) site.

    Conformational Preference: Another crucial factor determining DAT affinity.

Major Products:: The compound’s modifications may yield high-affinity analogs with potential therapeutic applications .

Scientific Research Applications

Chemistry::

  • Study its interactions with other molecules.
  • Investigate its role in drug design.
Biology::
  • Explore its effects on neurotransmitter transport.
  • Assess its impact on neuronal function.
Medicine::
  • Evaluate its potential as a therapy for cocaine abuse.
  • Investigate its pharmacological profile.
Industry::
  • Consider its use in pharmaceutical research and development.

Mechanism of Action

The compound likely interacts with dopamine transporters, affecting dopamine reuptake. Detailed studies are necessary to elucidate its precise mechanism and molecular targets.

Comparison with Similar Compounds

While specific analogs are scarce, we can compare its properties with other dopamine-related compounds. Further research will reveal its uniqueness.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methyl-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C19H16N2O5/c1-11-3-5-13(6-4-11)17(22)15-16(20(2)19(24)18(15)23)12-7-9-14(10-8-12)21(25)26/h3-10,16,22H,1-2H3/b17-15-

InChI Key

HXKXEQAHBYCKEO-ICFOKQHNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C)C3=CC=C(C=C3)[N+](=O)[O-])/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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